molecular formula C8ClF3N2 B160395 5-Chloro-2,4,6-trifluoroisophthalonitrile CAS No. 1897-50-3

5-Chloro-2,4,6-trifluoroisophthalonitrile

Cat. No. B160395
CAS RN: 1897-50-3
M. Wt: 216.55 g/mol
InChI Key: GBKXRWNDORMHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,4,6-trifluoroisophthalonitrile is a chemical compound with the molecular formula C8ClF3N2 . It is used as a starting material in various syntheses .


Synthesis Analysis

5-Chloro-2,4,6-trifluoropyrimidine can be used as a starting material to synthesize 4-azido-5-chloro-2,6-difluoro-pyrimidine by azidation reaction with sodium azide . It can also be used to synthesize 5-chloro triphenoxy pyrimidine by reacting with tetraphenoxysilane in the presence of tetra butyl ammonium fluoride (TBAF) .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2,4,6-trifluoroisophthalonitrile is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

5-Chloro-2,4,6-trifluoropyrimidine can react with a small range of nitrogen-centered nucleophiles. The reactions result in mixtures of products arising from nucleophilic aromatic substitution processes .


Physical And Chemical Properties Analysis

5-Chloro-2,4,6-trifluoroisophthalonitrile has a molecular weight of 216.547 Da .

Scientific Research Applications

Synthesis and Characterization

5-Chloro-2,4,6-trifluoroisophthalonitrile has been synthesized and characterized in various studies. For instance, it was prepared through a fluoration exchange reaction with a yield of 81% (M. De, 2001). Additionally, an improved synthesis method was developed, resulting in a product with 99.0% purity and 60.0% yield (Lin Jun, 2008).

Chiral Recognition and Resolution

In chiral recognition research, 5-Chloro-2,4,6-trifluoroisophthalonitrile played a role in the synthesis and study of racemic triangular supramolecular hosts. These hosts showed chiral recognition and were used for the resolution of diastereomers through fractional crystallization (Mimassi et al., 2004).

Photophysical and Photochemical Properties

The photophysical and photochemical properties of 5-Chloro-2,4,6-trifluoroisophthalonitrile derivatives were investigated. Novel peripherally substituted phthalocyanines were synthesized, and their potential for photodynamic therapy (PDT) applications was evaluated (Demirbaş et al., 2017).

Environmental Degradation

In environmental studies, chlorothalonil, which is structurally related to 5-Chloro-2,4,6-trifluoroisophthalonitrile, was found to undergo biotransformation by gastrointestinal microflora. This study provided insights into the metabolic pathways of chlorothalonil in different species (Hillenweck et al., 1997).

Chemical Bonding and Molecular Structure

Research on molecular structures involved 5-Chloro-2,4,6-trifluoroisophthalonitrile in the study of chlorine K-edge X-ray absorption spectroscopy. This study helped determine the covalency in M-Cl bonding in different metal complexes, providing valuable insights into the electronic structures of these complexes (Minasian et al., 2012).

Catalytic and Synthetic Applications

The compound was also used in catalytic and synthetic applications, such as in the study of catalytic C-C coupling reactions at nickel by C-F activation, highlighting the role of highly reactive fluoro complexes (Steffen et al., 2005).

Mechanism of Action

The mechanism of action of 5-Chloro-2,4,6-trifluoropyrimidine involves nucleophilic aromatic substitution processes. The activating effect of ring nitrogen and the steric influences of the chlorine atom are reflected in the mixtures of products formed .

Safety and Hazards

The safety and hazards of 5-Chloro-2,4,6-trifluoroisophthalonitrile are based on the standardised system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

properties

IUPAC Name

5-chloro-2,4,6-trifluorobenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8ClF3N2/c9-5-7(11)3(1-13)6(10)4(2-14)8(5)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKXRWNDORMHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)Cl)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474566
Record name 5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,4,6-trifluoroisophthalonitrile

CAS RN

1897-50-3
Record name 5-Chloro-2,4,6-trifluoro-1,3-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1897-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2,4,6-trifluoroisophthalonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2,4,6-trifluoroisophthalonitrile
Reactant of Route 2
Reactant of Route 2
5-Chloro-2,4,6-trifluoroisophthalonitrile
Reactant of Route 3
Reactant of Route 3
5-Chloro-2,4,6-trifluoroisophthalonitrile
Reactant of Route 4
5-Chloro-2,4,6-trifluoroisophthalonitrile
Reactant of Route 5
5-Chloro-2,4,6-trifluoroisophthalonitrile
Reactant of Route 6
5-Chloro-2,4,6-trifluoroisophthalonitrile

Q & A

Q1: What are the key structural features of 5-chloro-2,4,6-trifluoroisophthalonitrile as revealed by the study?

A1: The study reveals that 5-chloro-2,4,6-trifluoroisophthalonitrile exhibits some interesting structural deviations from ideal geometry. [] While the bond lengths and angles are generally within normal ranges, the molecule displays slight puckering of the aromatic ring. Additionally, the substituents (chlorine and fluorine atoms) are not perfectly planar with the ring, showing deviations of 1.0 to 2.5°. The study also identifies three short intermolecular distances, hinting at potential intermolecular interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.